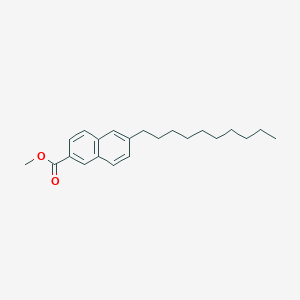
Methyl 6-decyl-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-decyl-2-naphthoate is an organic compound belonging to the class of naphthoates It is a derivative of naphthalene, characterized by the presence of a methyl ester group at the 6th position and a decyl chain at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-decyl-2-naphthoate typically involves the esterification of 6-decyl-2-naphthoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
6-decyl-2-naphthoic acid+methanolH2SO4Methyl 6-decyl-2-naphthoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-decyl-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The decyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: 6-decyl-2-naphthoic acid
Reduction: 6-decyl-2-naphthol
Substitution: Various substituted naphthoates depending on the substituent used
Scientific Research Applications
Methyl 6-decyl-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its hydrophobic decyl chain.
Industry: Used in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of Methyl 6-decyl-2-naphthoate involves its interaction with biological membranes. The hydrophobic decyl chain allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, such as signal transduction and transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-naphthoate
- Methyl 2-naphthoate
- 6-decyl-2-naphthoic acid
Comparison
Methyl 6-decyl-2-naphthoate is unique due to its long decyl chain, which imparts distinct hydrophobic properties compared to other naphthoates. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the design of drug delivery systems and surfactants. Other similar compounds, like Methyl 6-bromo-2-naphthoate, may have different reactivity due to the presence of a bromine atom, making them suitable for different types of chemical reactions .
Properties
Molecular Formula |
C22H30O2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 6-decylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22(23)24-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3 |
InChI Key |
HPHYDIYCPZSSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















